1-(3-Chloro-2-hydroxyphenyl)-2,2-difluoroethanone
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Overview
Description
1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one is an organic compound with a unique structure that includes a chloro group, a hydroxy group, and two difluoro groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 3-chloro-2-hydroxybenzaldehyde with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl derivatives. These products can have different properties and applications depending on the functional groups introduced .
Scientific Research Applications
1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one include:
- 1-(3-chloro-2-hydroxyphenyl)ethan-1-one
- 1-(3-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives .
Uniqueness
The uniqueness of 1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and difluoro groups can enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C8H5ClF2O2 |
---|---|
Molecular Weight |
206.57 g/mol |
IUPAC Name |
1-(3-chloro-2-hydroxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H5ClF2O2/c9-5-3-1-2-4(6(5)12)7(13)8(10)11/h1-3,8,12H |
InChI Key |
XIZGGZBNALUFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)C(F)F |
Origin of Product |
United States |
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